molecular formula C18H19N B1590110 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine CAS No. 230615-48-2

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Katalognummer B1590110
CAS-Nummer: 230615-48-2
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: TWQZMFJJYHNANK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine” is a chemical compound with the CAS Number: 230615-48-2 . It has a molecular weight of 249.36 . The IUPAC name for this compound is (1R,5S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Wirkmechanismus

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB binds to the GABA receptor in the brain, and is thought to act as an agonist, meaning that it activates the receptor and increases the activity of the neurotransmitter GABA. This increased activity of GABA is thought to be responsible for the sedative and anxiolytic effects of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB.
Biochemical and Physiological Effects
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB has been studied for its potential biochemical and physiological effects. It has been shown to have anxiolytic, anti-epileptic, and sedative effects. In addition, it has been shown to reduce the symptoms of anxiety and depression, as well as to improve cognitive performance.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB in laboratory experiments is that it is a relatively simple molecule to synthesize, and is therefore cost-effective. In addition, it has a high binding affinity for the GABA receptor, which makes it an ideal molecule for studying the structure and function of this receptor. However, one of the main limitations of using this molecule in laboratory experiments is that it has a short half-life, meaning that its effects are short-lived.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB. These include further investigation into its potential therapeutic and pharmacological effects, as well as its potential applications in various scientific research fields. In addition, further research could be conducted to investigate its potential uses in the treatment of anxiety, depression, epilepsy, and other neurological disorders. Finally, further research could be conducted to investigate the potential long-term effects of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineB on the human body.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

Diese Verbindung wird in der pharmazeutischen Industrie als Zwischenprodukt verwendet . Sie wird bei der Synthese verschiedener Medikamente eingesetzt und trägt zur Entwicklung neuer Behandlungen und Therapien bei.

Herstellung von Vareniclin

Die Verbindung wird bei der Herstellung von Vareniclin verwendet , einem Medikament zur Behandlung der Nikotinsucht. Vareniclin ist ein partieller Agonist des nikotinischen α4β2-Acetylcholinrezeptors, und diese Verbindung spielt eine entscheidende Rolle bei seiner Synthese.

Nikotinischer Acetylcholinrezeptor-Agonist

Es wurde festgestellt, dass die Verbindung eine agonistische Aktivität an nikotinischen Acetylcholinrezeptoren besitzt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen im Zusammenhang mit diesen Rezeptoren, wie z. B. Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen.

Potenzielles Opioid-Analgetikum

Ursprünglich wurde diese Verbindung als potenzielles Opioid-Analgetikum untersucht . Es stellte sich jedoch heraus, dass sie in diesem Test inaktiv und relativ giftig für Mäuse ist .

Forschung zur Raucherentwöhnung

Aufgrund ihrer Rolle bei der Synthese von Vareniclin trägt diese Verbindung indirekt zur Raucherentwöhnung bei . Vareniclin ist ein weit verbreitetes Medikament, das Menschen beim Rauchstopp hilft, und die Synthese dieses Medikaments wäre ohne diese Verbindung nicht möglich.

Designer-Droge

Es gab Behauptungen, dass diese Verbindung unter dem Namen A3A als Designer-Droge verkauft wurde . Die gemeldeten Wirkungen des unter diesem Namen verkauften Produkts scheinen jedoch keine Ähnlichkeit mit der bekannten Pharmakologie der echten Verbindung aufzuweisen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Eigenschaften

IUPAC Name

10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZMFJJYHNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476458
Record name 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

230615-48-2
Record name 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stream of ozone was bubbled through a solution of 4.00 g of benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene) (28.1 mmol, 1.0 equivalent) in 80 mL of methanol at −78° C. Once the solution developed a blue color, ozone generation was stopped after another few minutes and then oxygen was bubbled through for five minutes to dispel the blue color. Then the solution was purged with nitrogen for 20 to 40 minutes to deoxygenate the solution. To the cold solution was added 0.199 g of 5% platinum on carbon, 55% wet by weight, (.0281 mmol, 0.001 equivalent). The system was passivated with hydrogen, pressurized to 40 psi of hydrogen, and gradually warmed to room temperature. Once the ozonide was reduced completely (within 45-60 minutes), an additional 0.798 g of 5% platinum on carbon (0.112 mmol, 0.004 equivalent) was added to the reaction mixture at 0° C., followed by 3.07 mL of benzylamine (28.1 mmol, 1.0 equivalent) and 0.561 mL of 96% formic acid (14.0 mmol, 0.50 equivalent). The system was repressurized to 50 psi of hydrogen and allowed to warm to room temperature. After 4 hours, the reaction mixture was removed from the reactor and filtered through a pad of Celite, washing with 20 mL of methanol. This reaction mixture was used in the next step (Example 59B), but isolation of the intermediate was carried out as follows: the filtrate was concentrated in vacuo and partitioned between 40 mL of methylene chloride and 30 mL of a saturated aqueous solution of sodium carbonate; the aqueous layer was extracted with another 30 mL of methylene chloride; the combined organic layers were dried over anhydrous sodium sulfate and concentrated; the residue was dissolved in 10 mL of 9:1 hexane/ethyl acetate and passed through a plug of silica gel; and after concentrating the filtrate, the title compound was obtained as an oil (3.34 g, 48%): 1H NMR (400 MHz, CD3OD): δ 7.22-7.19 (m, 7H), 6.93 (d, J=8.0 Hz, 2H), 3.52 (s, 2H), 3.13-3.11 (m, 2H), 2.85 (d, J=9.5 Hz, 2H), 2.47 (d, J=9.5 Hz, 2H), 2,32-2,29 (m, 1H), 1.71 (d, J=10.0 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Three
Quantity
0.561 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.798 g
Type
catalyst
Reaction Step Six
Name
Yield
48%

Synthesis routes and methods II

Procedure details

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (40 g, 227.3 mmol) was stirred in H2O (1050 mL) and 1,2-dichloroethane (DCE) (420 mL) in a 2 L round bottom flask under nitrogen with cool water bath (10° C.). To this sodium periodate (NalO4) (51 g, 239 mmol) and triethylbenzyl ammonium chloride (Et3BnNCl) (50 mg) were added. The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers were separated and the aqueous layer was extracted with DCE (200 mL). The organic layer was washed with H2O (4×200 mL, or until no reaction to starch iodide is observed in the aqueous wash) then dried through a cotton plug. To this was added benzyl amine (25.5 g, 238.6 mmol) and the mixture was stirred for 2 minutes then immediately transferred into the sodium triacetoxyborohydride NaHB(OAc)3/DCE (see below) over 10 minutes.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
sodium triacetoxyborohydride NaHB(OAc)3 DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Reactant of Route 2
Reactant of Route 2
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Reactant of Route 3
Reactant of Route 3
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Reactant of Route 4
Reactant of Route 4
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Reactant of Route 5
Reactant of Route 5
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.